Cas no 158945-74-5 (Pyrrolo[1,2-a]pyrazine, 6-bromo-)
Pyrrolo[1,2-a]pyrazine, 6-bromo- Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolo[1,2-a]pyrazine, 6-bromo-
- 6-Bromopyrrolo[1,2-a]pyrazine
- SCHEMBL8829169
- CS-0265947
- EN300-266097
- TWDCECGYJQCZTR-UHFFFAOYSA-N
- 158945-74-5
-
- Inchi: 1S/C7H5BrN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-5H
- InChI Key: TWDCECGYJQCZTR-UHFFFAOYSA-N
- SMILES: C12=CC=C(Br)N1C=CN=C2
Computed Properties
- Exact Mass: 195.96361g/mol
- Monoisotopic Mass: 195.96361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.3Ų
Experimental Properties
- Density: 1.69±0.1 g/cm3(Predicted)
- pka: 0.08±0.30(Predicted)
Pyrrolo[1,2-a]pyrazine, 6-bromo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D972447-1g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 97% | 1g |
$530 | 2024-05-24 | |
| eNovation Chemicals LLC | D972447-5g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 97% | 5g |
$1400 | 2024-05-24 | |
| eNovation Chemicals LLC | D972447-10g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 97% | 10g |
$2240 | 2024-05-24 | |
| eNovation Chemicals LLC | D972447-25g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 97% | 25g |
$3900 | 2024-05-24 | |
| Enamine | EN300-266097-0.05g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 95% | 0.05g |
$484.0 | 2023-02-28 | |
| Enamine | EN300-266097-0.1g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 95% | 0.1g |
$633.0 | 2023-02-28 | |
| Enamine | EN300-266097-0.25g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 95% | 0.25g |
$905.0 | 2023-02-28 | |
| Enamine | EN300-266097-0.5g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 95% | 0.5g |
$1428.0 | 2023-02-28 | |
| Enamine | EN300-266097-1.0g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-266097-2.5g |
6-bromopyrrolo[1,2-a]pyrazine |
158945-74-5 | 95% | 2.5g |
$3585.0 | 2023-02-28 |
Pyrrolo[1,2-a]pyrazine, 6-bromo- Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on Pyrrolo[1,2-a]pyrazine, 6-bromo-
Comprehensive Overview of Pyrrolo[1,2-a]pyrazine, 6-bromo- (CAS No. 158945-74-5)
Pyrrolo[1,2-a]pyrazine, 6-bromo- (CAS No. 158945-74-5) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This brominated derivative of pyrrolopyrazine is widely utilized as a key intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting kinase inhibitors and GPCR modulators, which are hot topics in modern medicinal chemistry.
The compound's molecular framework combines a pyrrole and a pyrazine ring, offering versatile reactivity for functionalization. Its 6-bromo substitution makes it a valuable building block for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, which are frequently searched by synthetic chemists. Recent publications highlight its role in developing anticancer agents and CNS-targeted therapeutics, aligning with the growing demand for precision medicine solutions.
In material science, Pyrrolo[1,2-a]pyrazine, 6-bromo- has shown promise in the design of organic semiconductors and OLED materials. This application resonates with the global push for sustainable energy technologies, a subject dominating academic and industrial discussions. The compound’s electron-rich structure contributes to charge transport properties, making it relevant for optoelectronic devices—a trending keyword in nanotechnology forums.
Analytical characterization of CAS No. 158945-74-5 typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry, techniques frequently queried by quality control specialists. Stability studies under various pH and temperature conditions are critical for its application in formulation development, another area of intense research interest. Regulatory compliance with REACH and ICH guidelines ensures its safe use in commercial applications.
Market trends indicate rising demand for high-purity heterocycles like this compound, driven by pharmaceutical outsourcing and custom synthesis services. Suppliers often highlight its availability in milligram to kilogram quantities to cater to both academic labs and industrial-scale production. Environmental considerations have also spurred investigations into green chemistry approaches for its synthesis, addressing the popularity of sustainable practices in chemical manufacturing.
Future research directions may explore its derivatives for antiviral applications, particularly in light of recent global health challenges. The compound’s structural similarity to privileged scaffolds in drug-like molecules positions it as a candidate for high-throughput screening libraries. Such applications frequently appear in patent literature and grant proposals, reflecting the compound’s commercial and scientific relevance.
For researchers troubleshooting synthesis protocols, common search terms like "6-bromo pyrrolopyrazine solubility" or "158945-74-5 reaction conditions" underscore practical considerations. Technical bulletins often recommend anhydrous reaction environments due to the compound’s sensitivity to hydrolysis—a detail crucial for reproducibility in organic synthesis methodologies.
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